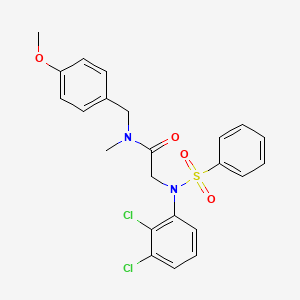![molecular formula C15H19N3O2S B12481573 3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12481573.png)
3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 3-Methylphenoxy Group: The 3-methylphenoxy group can be introduced via a nucleophilic substitution reaction using 3-methylphenol and an appropriate leaving group.
Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles or phenoxy derivatives.
Scientific Research Applications
3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
- 3-methyl-N-{5-[(2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
- 3-methyl-N-{5-[(3-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
Uniqueness
3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-methyl-N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)7-13(19)16-15-18-17-14(21-15)9-20-12-6-4-5-11(3)8-12/h4-6,8,10H,7,9H2,1-3H3,(H,16,18,19) |
InChI Key |
CDQUWGQMKHTEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12481491.png)
![6-{4-[(2-chlorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12481499.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12481506.png)
![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12481516.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12481522.png)
![Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481537.png)
![Ethyl {2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B12481538.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B12481544.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B12481548.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481549.png)

![N~2~-(3-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12481556.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol](/img/structure/B12481566.png)
![N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12481593.png)
